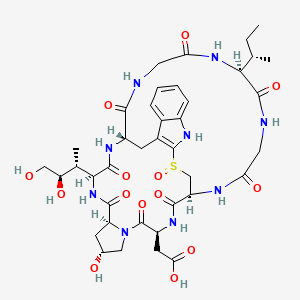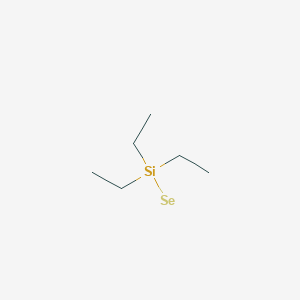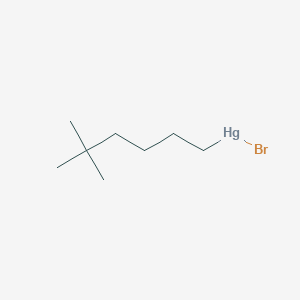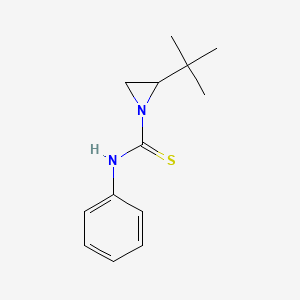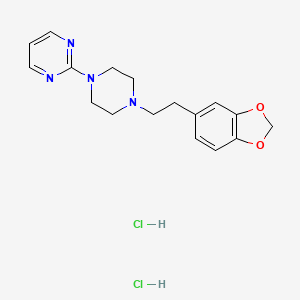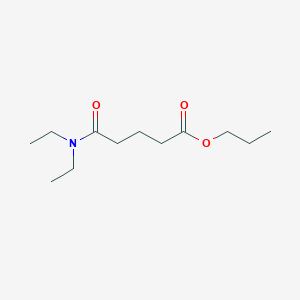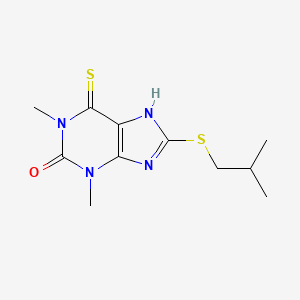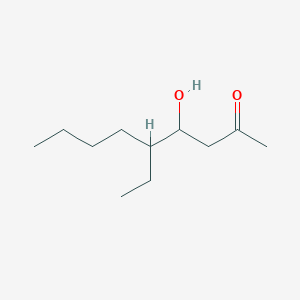
5-Ethyl-4-hydroxynonan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4-hydroxynonan-2-one is an organic compound with the molecular formula C11H22O2 It is a ketone with a hydroxyl group and an ethyl group attached to a nonane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-hydroxynonan-2-one can be achieved through several methods. One common approach involves the aldol condensation of 5-ethyl-2-nonanone with formaldehyde, followed by reduction of the resulting product. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction, and a reducing agent like sodium borohydride for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 5-ethyl-4-oxononanoic acid. This process requires a catalyst such as palladium on carbon and hydrogen gas under controlled pressure and temperature conditions.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-4-hydroxynonan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxyl group.
Major Products Formed
Oxidation: 5-Ethyl-4-oxononan-2-one or 5-ethyl-4-oxononanoic acid.
Reduction: 5-Ethyl-4-hydroxynonan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-4-hydroxynonan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 5-Ethyl-4-hydroxynonan-2-one exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The hydroxyl and ketone groups play a crucial role in these interactions, facilitating binding to active sites or undergoing further chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-nonanone: Similar structure but lacks the ethyl group.
5-Methyl-4-hydroxynonan-2-one: Similar structure but has a methyl group instead of an ethyl group.
4-Hydroxy-2-decanone: Similar structure but with a longer carbon chain.
Uniqueness
5-Ethyl-4-hydroxynonan-2-one is unique due to the presence of both a hydroxyl group and an ethyl group on a nonane backbone. This combination of functional groups and carbon chain length imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
6289-50-5 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
5-ethyl-4-hydroxynonan-2-one |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-10(5-2)11(13)8-9(3)12/h10-11,13H,4-8H2,1-3H3 |
InChI-Schlüssel |
KLFOGTXGKVUOOT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(CC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


